molecular formula C22H19N5O2 B2515734 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941972-60-7

6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2515734
CAS RN: 941972-60-7
M. Wt: 385.427
InChI Key: SJKHWXCNNHDLQR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrazolo[3,4-d]pyridazine ring . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indoline ring, followed by the introduction of the pyrazolo[3,4-d]pyridazine ring . The exact synthesis would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Bcl-xL Protein Inhibition for Treating Cancer

The compound has been investigated as a Bcl-xL protein inhibitor, which makes it a potential pro-apoptotic agent for treating cancer. Bcl-xL is an anti-apoptotic protein that plays a crucial role in cell survival and resistance to chemotherapy. By inhibiting Bcl-xL, this compound may promote apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth .

Autoimmune Diseases and Immune System Disorders

Apart from cancer, the compound’s Bcl-xL inhibitory activity could also be relevant in the context of autoimmune diseases and immune system disorders. Dysregulated apoptosis contributes to autoimmune conditions, and targeting Bcl-xL might help restore the balance between cell survival and death .

Structure and Pharmacological Studies

The compound’s chemical structure (Formula I) includes a pyridazino[3,4-b]azepine core. Researchers have synthesized various derivatives based on this scaffold. For example:

Other Potential Applications

While the primary focus has been on cancer and immune-related research, there may be additional applications. Further investigations could explore its effects on specific cellular pathways, toxicity profiles, and interactions with other proteins or receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential biological activities. It could also involve the development of derivatives with improved properties or activities .

properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHWXCNNHDLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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